N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide
Overview
Description
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide is a complex organic compound with a molecular formula of C23H18ClN3O2S2 and a molecular weight of 467.991 Da . This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide typically involves the reaction of 2-mercaptoaniline with acid chlorides . The general reaction can be represented as follows:
C6H4(NH2)SH+RC(O)Cl→C6H4(NH)SCR+HCl+H2O
This reaction is carried out under acidic conditions, often using a catalyst to enhance the reaction rate and yield. The specific conditions, such as temperature and solvent, can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions can vary widely. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or thiols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.
Scientific Research Applications
N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent
Materials Science: It is used in the development of advanced materials, such as dyes and fluorescence materials.
Industrial Chemistry: The compound is employed as a catalyst in various chemical reactions and as an additive in the production of polymers and resins.
Mechanism of Action
The mechanism of action of N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chloro-4-methoxybenzamide: This compound has a similar structure but lacks the methyl group on the phenyl ring.
N-{[4-(1,3-benzothiazol-2-yl)benzyl]carbamothioyl}-3-chloro-4-methoxybenzamide: This compound has a benzyl group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the methyl group on the phenyl ring in N-{[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-3-chloro-4-methoxybenzamide can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-3-chloro-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S2/c1-13-11-15(22-25-18-5-3-4-6-20(18)31-22)7-9-17(13)26-23(30)27-21(28)14-8-10-19(29-2)16(24)12-14/h3-12H,1-2H3,(H2,26,27,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMZTPKBJKILNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=CC(=C(C=C4)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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